2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14762908
InChI: InChI=1S/C21H17FN4O3/c1-12-24-18-6-4-14(22)8-17(18)21(28)26(12)11-20(27)25-15-7-13-3-5-16(29-2)9-19(13)23-10-15/h3-10H,11H2,1-2H3,(H,25,27)
SMILES:
Molecular Formula: C21H17FN4O3
Molecular Weight: 392.4 g/mol

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide

CAS No.:

Cat. No.: VC14762908

Molecular Formula: C21H17FN4O3

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide -

Specification

Molecular Formula C21H17FN4O3
Molecular Weight 392.4 g/mol
IUPAC Name 2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(7-methoxyquinolin-3-yl)acetamide
Standard InChI InChI=1S/C21H17FN4O3/c1-12-24-18-6-4-14(22)8-17(18)21(28)26(12)11-20(27)25-15-7-13-3-5-16(29-2)9-19(13)23-10-15/h3-10H,11H2,1-2H3,(H,25,27)
Standard InChI Key XTHUDFCUOHFRDJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC

Introduction

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties. The molecular structure of this compound features a quinazoline core substituted with both fluorine and methoxy groups, which may enhance its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide typically involves multi-step organic synthesis techniques. These methods often include the formation of the quinazoline ring followed by functionalization to introduce the methoxyquinoline and acetamide groups. Common reagents used in such syntheses include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, typically carried out in solvents like ethanol or dimethyl sulfoxide.

Research Findings

While detailed research findings specific to 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide are scarce, quinazoline derivatives in general have shown promising results in various biological assays. For instance, compounds with similar structures have demonstrated significant antimicrobial and anticancer activities, suggesting potential therapeutic applications .

Data Tables

PropertyDescription
Molecular WeightApproximately 350.3 g/mol
Chemical StructureQuinazoline core with fluorine and methoxyquinoline groups
SynthesisMulti-step organic synthesis involving quinazoline ring formation and functionalization
Biological ActivityPotential anticancer and antimicrobial properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator